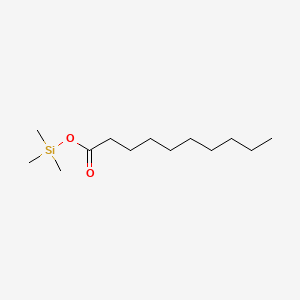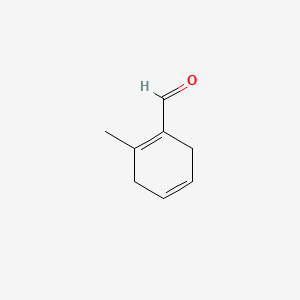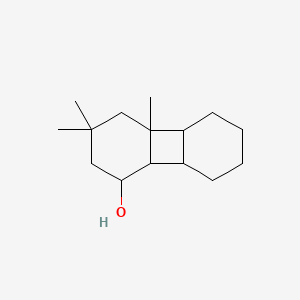
1-Biphenylenol, dodecahydro-3,3,4a-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Biphenylenol, dodecahydro-3,3,4a-trimethyl- is a chemical compound with the molecular formula C15H26O It is a derivative of biphenyl, characterized by the presence of a hydroxyl group and multiple methyl groups
Méthodes De Préparation
The synthesis of 1-Biphenylenol, dodecahydro-3,3,4a-trimethyl- involves several steps. One common synthetic route includes the hydrogenation of biphenyl derivatives under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and hydrogen gas. The reaction is carried out under high pressure and temperature to achieve the desired product. Industrial production methods may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production.
Analyse Des Réactions Chimiques
1-Biphenylenol, dodecahydro-3,3,4a-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The hydroxyl group in 1-Biphenylenol, dodecahydro-3,3,4a-trimethyl- can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide, leading to the formation of halides or esters.
Applications De Recherche Scientifique
1-Biphenylenol, dodecahydro-3,3,4a-trimethyl- has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other industrial compounds.
Mécanisme D'action
The mechanism of action of 1-Biphenylenol, dodecahydro-3,3,4a-trimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic regions can interact with lipid membranes, affecting membrane fluidity and permeability. These interactions can lead to various biological effects, such as antimicrobial activity or modulation of enzyme activity.
Comparaison Avec Des Composés Similaires
1-Biphenylenol, dodecahydro-3,3,4a-trimethyl- can be compared with other similar compounds, such as:
Biphenyl: A simpler aromatic compound without the hydroxyl and methyl groups.
Phenol: Contains a hydroxyl group attached to a benzene ring but lacks the biphenyl structure.
Cyclohexanol: A saturated cyclic alcohol with a similar hydroxyl group but different structural features.
The uniqueness of 1-Biphenylenol, dodecahydro-3,3,4a-trimethyl- lies in its combination of a biphenyl core with multiple methyl groups and a hydroxyl group, providing distinct chemical and physical properties.
Propriétés
Numéro CAS |
64394-19-0 |
|---|---|
Formule moléculaire |
C15H26O |
Poids moléculaire |
222.37 g/mol |
Nom IUPAC |
3,3,4a-trimethyl-1,2,4,4b,5,6,7,8,8a,8b-decahydrobiphenylen-1-ol |
InChI |
InChI=1S/C15H26O/c1-14(2)8-12(16)13-10-6-4-5-7-11(10)15(13,3)9-14/h10-13,16H,4-9H2,1-3H3 |
Clé InChI |
DGSPVRDUQBYTCW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C2C3CCCCC3C2(C1)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13947924.png)
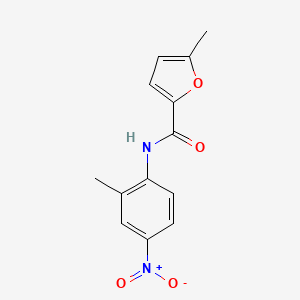
![2-[(Prop-2-yn-1-yl)amino]benzaldehyde](/img/structure/B13947935.png)
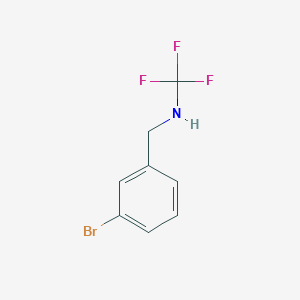
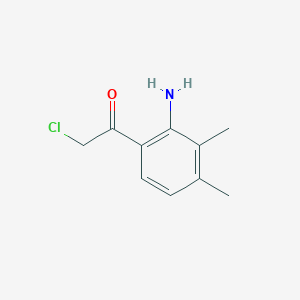
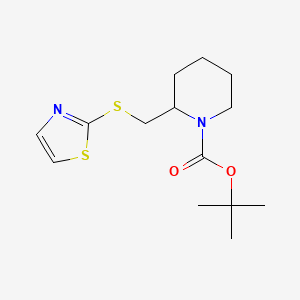
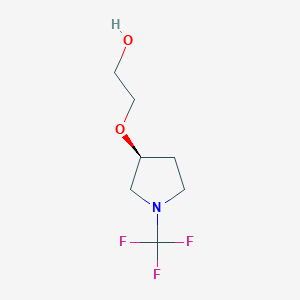
![2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13947953.png)
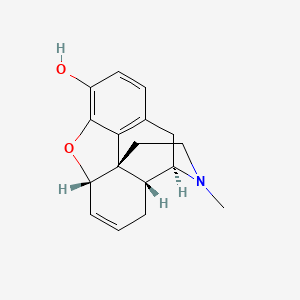

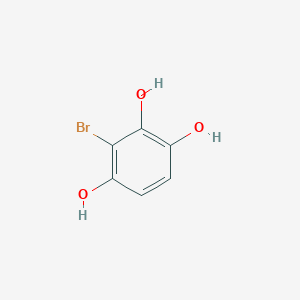
![Bicyclo[3.3.2]decan-2-one](/img/structure/B13947999.png)
